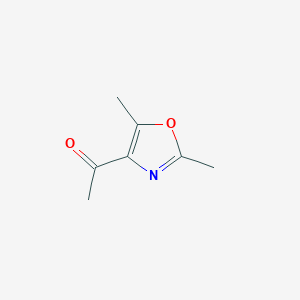

1-(2,5-Dimethyloxazol-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLBBTGITHATTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563447 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23000-12-6 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS: 23000-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-dimethyloxazol-4-yl)ethanone, a heterocyclic ketone with significant potential as a building block in medicinal chemistry and materials science. The document elucidates the compound's chemical identity, proposes a robust synthetic pathway based on established methodologies, and offers a predictive analysis of its spectral characteristics. Furthermore, it explores the chemical reactivity of its core functional groups and discusses its potential applications in drug discovery and agrochemical development, supported by insights into the broader role of oxazole-containing molecules. This guide is intended to be a valuable resource for researchers seeking to synthesize, characterize, and utilize this versatile chemical intermediate.

Introduction and Chemical Identity

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole motif is a privileged scaffold in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other functional groups.[1] The title compound's structure, featuring a reactive acetyl group at the 4-position and methyl substitutions at the 2- and 5-positions, makes it an attractive intermediate for further chemical elaboration.[2] Its stable heterocyclic core and reactive ketone functionality provide a platform for constructing more complex molecular architectures.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 23000-12-6 | [2] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| IUPAC Name | 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | [3] |

| Boiling Point | 203.678°C at 760 mmHg | [2] |

| Storage | 2-8°C, sealed in a dry environment | [2][3] |

Proposed Synthesis Pathway: A Dakin-West/Robinson-Gabriel Approach

The overall synthetic strategy involves the initial formation of a key α-acylamino ketone intermediate via the Dakin-West reaction, followed by its cyclodehydration to yield the target oxazole.[5][6]

Caption: Proposed two-step synthesis of this compound.

Step 1: Dakin-West Reaction to form the α-Acylamino Ketone Intermediate

The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone using an acid anhydride and a base, typically pyridine.[7] In this proposed synthesis, L-alanine serves as the readily available starting material.

Mechanism Insight: The reaction proceeds through the acylation of both the amino and carboxyl groups of the alanine. This is followed by an intramolecular condensation to form an oxazolone intermediate, which, after further acylation and decarboxylation, yields the desired α-acetamido ketone.[7]

Experimental Protocol: Synthesis of 3-Acetamidopentane-2,4-dione (Proposed Intermediate)

-

To a flask equipped with a reflux condenser and magnetic stirrer, add L-alanine (1.0 eq).

-

Add an excess of acetic anhydride (e.g., 5-10 eq) and pyridine (as solvent and base).

-

Heat the mixture to reflux (approximately 120-140°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by the slow addition of water or ice.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to remove acetic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

-

Purification can be achieved through column chromatography on silica gel.

Step 2: Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is the intramolecular cyclization and dehydration of an α-acylamino ketone to form an oxazole.[6] This reaction is typically catalyzed by strong dehydrating agents.[5]

Mechanism Insight: The mechanism involves the protonation of one of the carbonyl oxygens of the α-acylamino ketone, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

Experimental Protocol: Synthesis of this compound

-

Dissolve the α-acylamino ketone intermediate (1.0 eq) obtained from the Dakin-West reaction in a suitable solvent.

-

Add a strong dehydrating agent. Common choices include concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.[4][5] The choice of agent can significantly impact the reaction yield and may require optimization.

-

Heat the reaction mixture. The temperature will depend on the chosen dehydrating agent but typically ranges from 80°C to 150°C.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture and carefully pour it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Predictive Spectral Analysis

While experimental spectral data for this compound is not widely published, a predictive analysis based on the known chemical shifts of similar structures can provide a reliable guide for its characterization.

Table 2: Predicted Spectroscopic Data

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.5-2.6 (s, 3H, acetyl-CH₃), ~2.4-2.5 (s, 3H, C5-CH₃), ~2.3-2.4 (s, 3H, C2-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~190-195 (C=O), ~158-162 (oxazole C2), ~148-152 (oxazole C5), ~135-140 (oxazole C4), ~28-32 (acetyl-CH₃), ~12-16 (C5-CH₃), ~10-14 (C2-CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~1690-1710 (C=O stretch, aryl ketone), ~1600-1650 (C=N stretch, oxazole ring), ~1500-1580 (C=C stretch, oxazole ring) |

| Mass Spec. (EI) | m/z: 139 (M⁺), characteristic fragments corresponding to the loss of CH₃CO (m/z 96) and CH₃ (m/z 124) |

Rationale for Predictions: The predicted ¹H and ¹³C NMR chemical shifts are based on the typical ranges for methyl and acetyl groups attached to heterocyclic aromatic rings.[8][9] The downfield shift of the carbonyl carbon in the ¹³C NMR is characteristic of a ketone. The IR frequencies are consistent with the vibrational modes of an aryl ketone and the C=N and C=C bonds within the oxazole ring.[8] The mass spectrometry fragmentation pattern is predicted based on the likely cleavage of the acetyl and methyl groups from the parent molecular ion.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the acetyl group and the oxazole ring.

Caption: Key reaction pathways for this compound.

Reactivity of the Acetyl Group

The ketone functionality is a versatile handle for a wide range of chemical transformations:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This alcohol can then be used in esterification or etherification reactions.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-type condensation reactions to form carbon-carbon bonds.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, allowing for the introduction of diverse substituents.

-

Reductive Amination: The ketone can be converted into an amine through reaction with an amine or ammonia, followed by reduction of the resulting imine.

Reactivity of the Oxazole Ring

The 2,5-dimethyloxazole ring is a relatively stable aromatic system. However, it can undergo certain transformations:

-

Electrophilic Aromatic Substitution: While the oxazole ring is generally electron-deficient, the electron-donating methyl groups may provide sufficient activation for electrophilic substitution reactions, although this is less common than in more electron-rich heterocycles.

-

Deprotonation/Metalation: A sufficiently strong base could potentially deprotonate one of the methyl groups, creating a nucleophilic center for further reaction.

-

Ring Opening: Under harsh acidic or basic conditions, the oxazole ring can be cleaved.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[2] The oxazole core is present in a variety of pharmaceuticals and natural products, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1]

This compound can serve as a starting point for the development of:

-

Enzyme Inhibitors: The ketone can be elaborated into structures that mimic the transition state of enzymatic reactions, a common strategy in inhibitor design.

-

Receptor Agonists/Antagonists: The oxazole scaffold can be functionalized to interact with specific biological receptors.[10]

-

Novel Agrochemicals: The structural motifs present in this molecule are also found in some pesticides and herbicides.[11]

Safety and Handling

Based on available supplier information, this compound should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a strategically important heterocyclic building block with considerable potential for applications in research and development, particularly in the fields of medicinal chemistry and agrochemicals. While a dedicated synthetic protocol is not yet published, this guide has outlined a robust and logical synthetic pathway based on the well-established Dakin-West and Robinson-Gabriel reactions. The predictive spectral data and analysis of its chemical reactivity provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work. As the demand for novel heterocyclic compounds continues to grow, versatile intermediates like this compound will undoubtedly play a crucial role in the discovery and development of new chemical entities.

References

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 23000-12-6 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemconnections.org [chemconnections.org]

- 10. Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dimethyloxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethyloxazol-4-yl)ethanone, a substituted oxazole derivative, is a significant heterocyclic compound with growing importance in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block in the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, complete with experimental protocols for their determination, ensuring a foundation of scientific integrity and practical applicability.

Chemical Structure and Molecular Properties

The foundational attributes of a molecule are dictated by its structure. This compound possesses a planar, five-membered oxazole ring, substituted with two methyl groups at positions 2 and 5, and an acetyl group at position 4.

Caption: 2D structure of this compound.

This combination of a heterocyclic aromatic ring and a ketone functional group dictates its chemical reactivity and physical behavior.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 23000-12-6 | [1] |

| IUPAC Name | 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | [2] |

| Appearance | White to light yellow solid |

Thermal Properties

The melting and boiling points are critical parameters that provide insight into the purity of the compound and the strength of its intermolecular forces.

Melting Point

The reported melting point of this compound is 49 °C. A sharp melting point range is indicative of high purity.

This protocol describes the determination of the melting point using a capillary method, a standard and widely accepted technique.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until 2-3 mm of tightly packed solid is in the bottom of the tube.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Recording Temperatures: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid has melted (T_final) are recorded. The melting point is reported as the range between T_initial and T_final.

Boiling Point

The boiling point of this compound has been reported as 203.678 °C at 760 mmHg and 93 °C at 30 Torr.[1] The significant difference in boiling points at atmospheric and reduced pressures highlights the compound's susceptibility to decomposition at higher temperatures, making vacuum distillation a preferred method for purification.

This method is suitable for determining the boiling point of small quantities of liquid. Since the target compound is a solid at room temperature, it would first need to be melted.

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of molten this compound is placed in a small test tube (fusion tube).

-

Apparatus Assembly: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube. The fusion tube is then attached to a thermometer. This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Profile

The presence of the polar ketone group and the nitrogen and oxygen heteroatoms in the oxazole ring suggests that the molecule will exhibit some polarity. Therefore, it is expected to be soluble in polar organic solvents. Its solubility in nonpolar solvents is likely to be lower.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Dipole-dipole interactions between the solvent and the polar functional groups of the compound. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with the ketone oxygen and ring heteroatoms. |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; the overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

| Aqueous | Water | Low | While possessing polar groups, the hydrocarbon backbone limits aqueous solubility. |

A straightforward protocol to determine the qualitative solubility of a solid in various solvents.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, acetone, toluene, hexane).

-

Observation: Agitate each test tube vigorously for 1-2 minutes.

-

Assessment: Observe each tube for the dissolution of the solid. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most of the solid remains).

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of identity of this compound. While experimental spectra are not widely published, predicted data based on its structure can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the acetyl group protons. The chemical shifts of these signals will be influenced by their electronic environment.

-

Predicted ¹H NMR Chemical Shifts:

-

Oxazole methyl protons (C2-CH₃ and C5-CH₃): Expected to appear as singlets in the range of δ 2.0-2.5 ppm.

-

Acetyl methyl protons (CO-CH₃): Expected to appear as a singlet, likely slightly downfield from the oxazole methyl protons, in the range of δ 2.3-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl carbon (C=O): Expected to be the most downfield signal, typically in the range of δ 190-200 ppm.

-

Oxazole ring carbons: Expected to appear in the aromatic region, with carbons attached to heteroatoms (C2 and C5) being more downfield than C4.

-

Methyl carbons: Expected to appear in the upfield region of the spectrum, typically δ 10-30 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Predicted IR Absorption Bands:

-

C=O (ketone) stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C=N and C=C (oxazole ring) stretches: Absorptions of medium intensity are expected in the 1500-1650 cm⁻¹ region.

-

C-H (methyl) stretches: Absorptions are expected just below 3000 cm⁻¹.

-

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]

-

Storage: Store in a cool, dry, and well-ventilated area.[1]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The provided data and experimental protocols offer a solid foundation for researchers and scientists working with this versatile building block. A comprehensive understanding of these properties is essential for the successful design and execution of synthetic routes, purification strategies, and the development of novel pharmaceutical agents.

References

-

MySkinRecipes. This compound. Available from: [Link]

Sources

A Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone: Structure, Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The five-membered oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding, which makes it a cornerstone in the design of bioactive molecules.[1][2] Among the vast family of oxazole-containing compounds, 1-(2,5-Dimethyloxazol-4-yl)ethanone stands out as a versatile synthetic intermediate. Its structure combines the stable, aromatic oxazole core with a reactive ketone functionality, providing a valuable platform for constructing more complex molecular architectures.[3] This guide offers a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, a representative synthetic workflow with mechanistic considerations, and its applications in pharmaceutical and chemical research.

Chemical Identity and Structure

IUPAC Nomenclature and Key Identifiers

-

Systematic IUPAC Name : 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone

-

Common Name : this compound

-

CAS Number : 23000-12-6[4]

-

Molecular Formula : C₇H₉NO₂[3]

Molecular Structure

The structure of this compound consists of a central oxazole ring substituted at three positions. A methyl group is located at position C2, another methyl group at C5, and an acetyl group (ethanone) at position C4. The oxazole ring itself is a π-excessive heteroaromatic system, which influences the reactivity of its substituents. The acetyl group's carbonyl function is a key site for a wide range of chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Data

The key physicochemical properties of the compound are summarized below, providing essential information for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Weight | 139.15 g/mol | [3] |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Melting Point | 49 °C | [5] |

| Boiling Point | 203.678 °C (at 760 mmHg) | [3] |

| Density | 1.074 ± 0.06 g/cm³ | [5] |

| Storage Conditions | 2-8°C, dry, sealed | [3] |

Anticipated Spectroscopic Profile

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~2.4-2.6 ppm (s, 3H); ~2.3-2.5 ppm (s, 3H); ~2.2-2.4 ppm (s, 3H) | Three distinct singlets are expected for the three methyl groups. The acetyl (ethanone) methyl protons are typically slightly downfield. The C2- and C5-methyl protons on the electron-rich oxazole ring will have similar chemical shifts. |

| ¹³C NMR | ~190-195 ppm (C=O); ~155-165 ppm (C2); ~145-155 ppm (C5); ~130-140 ppm (C4); ~25-30 ppm (acetyl CH₃); ~10-15 ppm (ring CH₃ x2) | The acetyl carbonyl carbon will be the most downfield signal. The three quaternary carbons of the oxazole ring will appear in the aromatic region. The three methyl carbons will be found in the aliphatic region upfield. |

| FT-IR (cm⁻¹) | ~1680-1700 (C=O stretch); ~1550-1620 (C=N stretch); ~1350-1450 (C-H bend); ~1050-1150 (C-O-C stretch) | A strong absorption band for the conjugated ketone carbonyl is expected. Characteristic stretches for the oxazole ring's C=N and C-O-C bonds will also be prominent. |

| Mass Spec (EI) | M⁺ peak at m/z = 139; Fragment at m/z = 124 ([M-CH₃]⁺); Fragment at m/z = 96 ([M-CH₃CO]⁺) | The molecular ion peak corresponding to the molecular weight is expected. Common fragmentation patterns would include the loss of a methyl radical and the loss of an acetyl radical, which are stable fragments. |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted oxazoles is a well-established field of organic chemistry. One of the most robust and classical methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[7][8] An analogous and highly effective approach is the reaction of an α-haloketone with a primary amide, often referred to as a Hantzsch-type synthesis for oxazoles.[9][10]

Representative Synthetic Protocol: Hantzsch-Type Oxazole Synthesis

This protocol describes a plausible and efficient synthesis of this compound from commercially available starting materials. The core of this method is the condensation of an α-haloketone with an amide to form the oxazole ring.

Step 1: Synthesis of 3-chloro-2,4-pentanedione (α-haloketone)

-

To a stirred solution of 2,4-pentanedione (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Causality: Sulfuryl chloride is an effective and clean chlorinating agent for the active methylene group of a β-dicarbonyl compound. The reaction proceeds readily due to the acidity of the α-protons.

-

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-2,4-pentanedione, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

-

In a round-bottom flask, dissolve acetamide (1.5-2.0 eq) in a high-boiling point solvent such as toluene or xylenes.

-

Add the crude 3-chloro-2,4-pentanedione (1.0 eq) to the solution.

-

Heat the mixture to reflux (typically 110-140 °C) for 6-12 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Causality: The reaction proceeds via nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom, followed by an intramolecular cyclization of the enol or enolate form onto the amide carbonyl. Subsequent dehydration, driven by heat, leads to the formation of the aromatic oxazole ring. Using an excess of acetamide drives the reaction to completion.

-

-

After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove any unreacted amide and acid byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Workflow Visualization

Caption: A representative workflow for the synthesis of the target compound.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the stable, biologically relevant oxazole core and the synthetically versatile ketone group.[1][11]

-

Pharmaceutical Drug Discovery : The oxazole nucleus is found in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][12][13] This compound serves as a key intermediate for creating libraries of novel oxazole derivatives. The acetyl group can be readily transformed into other functional groups (e.g., alcohols, amines, hydrazones, or more complex heterocyclic systems) to explore structure-activity relationships (SAR) and optimize for specific biological targets.[3]

-

Agrochemicals and Materials Science : The reactivity of the ketone allows for its incorporation into larger molecular frameworks used in the development of novel pesticides and herbicides.[3] Furthermore, its stable heterocyclic structure makes it a candidate for integration into functional materials and polymers where specific electronic or coordination properties are desired.[14]

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound should be handled with standard laboratory precautions.

-

Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures : Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves and eye/face protection.

-

Storage : Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[3]

Conclusion

This compound is a strategically important heterocyclic ketone that serves as a foundational building block in synthetic and medicinal chemistry. Its well-defined structure, predictable spectroscopic properties, and accessible synthetic routes make it a valuable tool for researchers. The dual functionality of a stable, bioactive oxazole core and a reactive acetyl group ensures its continued application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

- (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare. Retrieved from [Link]

- (n.d.). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]

- (n.d.). Robinson–Gabriel synthesis. Wikipedia. Retrieved from [Link]

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Published online ahead of print. doi:10.2174/0115734064361520250115090651. Retrieved from [Link]

- (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]

- (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

- Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

- Vela, T. (2025). Robinson-Gabriel synthesis of oxazoles. YouTube. Retrieved from [Link]

- Kumar, V., et al. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications. Retrieved from [Link]

- (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

- (2025). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). ChemInform. Retrieved from [Link]

- Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

- Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Semantic Scholar. Retrieved from [Link]

- (n.d.). Oxazoles synthesis, reactions, and spectroscopy. Part A. Massachusetts Institute of Technology. Retrieved from [Link]

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. Part A. Google Books.

- (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. Retrieved from [Link]

- (n.d.). 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. PubChem. Retrieved from [Link]

- (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

- (n.d.). 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. PubChem. Retrieved from [Link]

- (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC. Retrieved from [Link]

- (n.d.). 1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanone. PubChem. Retrieved from [Link]

- (n.d.). Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-. NIST WebBook. Retrieved from [Link]

- (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. PubChem. Retrieved from [Link]

- (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

- (n.d.). Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-. NIST WebBook. Retrieved from [Link]

- (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. PubChem. Retrieved from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. This compound [myskinrecipes.com]

- 4. 23000-12-6|this compound|BLD Pharm [bldpharm.com]

- 5. 23000-12-6 CAS MSDS (Ethanone, 1-(2,5-dimethyl-4-oxazolyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. synarchive.com [synarchive.com]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 13. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. content.e-bookshelf.de [content.e-bookshelf.de]

1-(2,5-Dimethyloxazol-4-yl)ethanone molecular weight and formula

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic ketone that serves as a pivotal intermediate in organic synthesis. Its structural combination of a stable oxazole ring and a reactive ketone group makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development. The oxazole moiety is a well-established pharmacophore found in numerous biologically active molecules, imparting a range of potential therapeutic properties. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a representative synthetic pathway with mechanistic considerations, protocols for characterization, and its applications in research and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.

Molecular Profile and Physicochemical Properties

This compound, identified by the CAS Number 23000-12-6, is a distinct chemical entity with a well-defined set of properties crucial for its application in synthesis.[1][2][3] The molecular structure features a five-membered oxazole ring substituted with methyl groups at the C2 and C5 positions and an acetyl group at the C4 position. This arrangement provides both steric and electronic features that influence its reactivity and utility.

The presence of the ketone allows for a wide range of subsequent chemical transformations, such as nucleophilic additions, condensations, and reductions, while the heterocyclic core offers sites for further functionalization and acts as a stable scaffold.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2][4] |

| IUPAC Name | 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | [2][4] |

| CAS Number | 23000-12-6 | [1][2][3] |

| Boiling Point | 203.678°C (at 760 mmHg) | [1] |

| InChI Key | XWLBBTGITHATTI-UHFFFAOYSA-N | [4] |

| Storage Conditions | 2-8°C, under dry conditions, sealed | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted oxazoles is a cornerstone of heterocyclic chemistry. While multiple routes to this compound exist, a common and illustrative approach involves the condensation and cyclization of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis. This method is valued for its reliability and the accessibility of its starting materials.

The following workflow outlines a plausible and efficient synthetic route. The causality behind this choice rests on the need for regioselective control to ensure the desired 4-acetyl-2,5-dimethyloxazole isomer is the major product. The use of a base is critical for facilitating the initial N-acylation and the subsequent intramolecular cyclization by deprotonating the appropriate positions.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative, self-validating procedure. Each step includes monitoring (e.g., TLC) to ensure the reaction proceeds as expected before moving to the next phase, which is a hallmark of trustworthy experimental design.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add acetamide (1.0 equivalent) and anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5°C. Allow the mixture to stir for 30 minutes at 0°C.

-

Condensation: Add a solution of 3-chloro-2,4-pentanedione (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography to yield this compound as a pure compound.

Spectroscopic Characterization

Accurate structural confirmation is paramount. While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of its key spectroscopic features.[5] The following data is based on established principles of NMR, IR, and MS for heterocyclic and ketonic compounds.

| Analysis | Predicted Spectroscopic Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.55 (s, 3H, acetyl-CH₃), ~2.50 (s, 3H, C5-CH₃), ~2.40 (s, 3H, C2-CH₃). The singlet nature of all peaks is due to the absence of adjacent protons. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~192 (C=O), ~160 (C2), ~155 (C5), ~135 (C4), ~30 (acetyl-C H₃), ~15 (C5-C H₃), ~12 (C2-C H₃). |

| FT-IR (KBr, cm⁻¹) | ν: ~1690-1710 (C=O stretch, strong), ~1600-1650 (C=N stretch), ~1350-1450 (C-H bend), ~1050-1200 (C-O-C stretch). |

| Mass Spec. (EI) | m/z: 139.15 (M⁺), with significant fragments corresponding to the loss of CH₃ (m/z 124) and COCH₃ (m/z 96). |

Generalized Protocol for Spectroscopic Analysis

The following workflow ensures the systematic and accurate characterization of a synthesized compound like this compound.

Caption: A standard workflow for the structural elucidation of a synthesized organic compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to serve as a starting point for more complex molecular architectures.[1] The oxazole ring is a privileged scaffold in medicinal chemistry, known to be present in compounds with antimicrobial, anti-inflammatory, and anticancer activities.

The reactive ketone functionality is the primary site for elaboration, enabling chain extension and the introduction of new functional groups and ring systems. This makes the compound a key resource for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[6][7]

Caption: Synthetic pathways originating from this compound.

Its applications extend to agrochemicals, where heterocyclic compounds are used in the formulation of pesticides and herbicides.[6][8] The stability of the oxazole ring combined with the reactivity of the ketone makes it suitable for developing new active ingredients for crop protection.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to its safety profile, the compound is classified as harmful and requires appropriate personal protective equipment (PPE).[4]

| Hazard Class | Code | Statement |

| Pictogram | GHS07 | |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a chemical intermediate of significant value. Its molecular properties are well-defined, and its synthesis is achievable through established heterocyclic chemistry routes. The dual functionality of a stable oxazole core and a reactive ketone group provides a versatile platform for the development of novel, complex molecules with potential applications in pharmacology and agrochemistry. Adherence to appropriate safety protocols is necessary when handling this compound. This guide provides the foundational knowledge required for its effective use in a research and development context.

References

-

This compound. MySkinRecipes. [Link]

-

1-(4-Methyloxazol-2-yl)ethanone. MySkinRecipes. [Link]

-

This compound. AbacipharmTech. [Link]

-

1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanone | C15H20O3 | CID 61288006. PubChem. [Link]

-

A new consecutive three-component oxazole synthesis by an amidation-coupling-cycloisomerization (ACCI) sequence. The Royal Society of Chemistry. [Link]

-

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. PubChem. [Link]

-

1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016. PubChem. [Link]

-

1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | C8H11NO | CID 237027. PubChem. [Link]

-

The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

1-(2-Ethyl-2,5-dimethyl-1,3,4-oxadiazol-3-yl)ethanone. SpectraBase. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 23000-12-6 [sigmaaldrich.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound | 23000-12-6 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(4-Methyloxazol-2-yl)ethanone [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-dimethyloxazol-4-yl)ethanone

Foreword: The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. Spectroscopic analysis provides the unambiguous fingerprint required to confirm identity, purity, and structural integrity. This guide focuses on 1-(2,5-dimethyloxazol-4-yl)ethanone (CAS No. 23000-12-6), a key heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] While this molecule is commercially available, its comprehensive, experimentally-derived spectroscopic data is not widely published in peer-reviewed literature.

Therefore, this document serves a dual purpose: first, to provide detailed, field-proven protocols for acquiring the necessary spectroscopic data, and second, to present a robust, predicted analysis of the expected spectra based on foundational chemical principles and data from analogous structures. This approach is designed to empower researchers to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Overview

This compound possesses a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The structure comprises a 2,5-disubstituted oxazole ring, which is an electron-rich aromatic heterocycle, appended with an acetyl group at the C4 position. This arrangement creates a conjugated system that dictates many of its spectroscopic properties.

Diagram 1: Molecular Structure and Numbering Scheme

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure suggests three distinct proton environments. The predicted chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electronic properties of the oxazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.55 | Singlet (s) | 3H | H-7 (Acetyl CH₃) | Deshielded by the adjacent carbonyl group. Ketone methyls typically appear in this region. |

| ~ 2.45 | Singlet (s) | 3H | H-6 (C5-CH₃) | Methyl group on an electron-rich aromatic ring. Slightly deshielded by the ring current. |

| ~ 2.35 | Singlet (s) | 3H | H-1' (C2-CH₃) | Methyl group on the oxazole ring, generally less deshielded than the C5-methyl. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 7 unique carbon environments. Their chemical shifts are predicted based on hybridization, electronegativity of neighboring atoms (O, N), and conjugation effects.[2][3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 193.0 | C-7 (C=O) | Typical chemical shift for a ketone carbonyl carbon conjugated with an aromatic system.[3] |

| ~ 158.0 | C-2 | Carbon double-bonded to nitrogen and single-bonded to oxygen in the oxazole ring. |

| ~ 149.0 | C-5 | Quaternary carbon of the oxazole ring attached to a methyl group. |

| ~ 135.0 | C-4 | Quaternary carbon of the oxazole ring attached to the acetyl group. |

| ~ 29.0 | C-8 (Acetyl CH₃) | Aliphatic methyl carbon adjacent to a carbonyl group. |

| ~ 13.0 | C-6 (C5-CH₃) | Aliphatic methyl carbon attached to the oxazole ring. |

| ~ 11.0 | C-1' (C2-CH₃) | Aliphatic methyl carbon attached to the oxazole ring. |

Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving fine coupling patterns if any were present.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds and 16 scans is typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ peak to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

-

Diagram 2: NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern, particularly under Electron Ionization (EI), offers valuable structural clues by revealing the most stable ions and characteristic neutral losses.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The spectrum is expected to show a strong molecular ion peak at m/z = 139 , corresponding to the molecular formula C₇H₉NO₂. The odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

-

Key Fragments: The primary fragmentation is expected to occur via cleavage of the bonds adjacent to the carbonyl group, a characteristic pathway for ketones.[5]

-

[M - 15]⁺ at m/z = 124: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion. This is often a prominent peak.

-

[M - 43]⁺ at m/z = 96: Loss of the entire acetyl group (•COCH₃) to leave the 2,5-dimethyl-oxazol-4-yl cation.

-

m/z = 43: A peak corresponding to the acetyl cation ([CH₃CO]⁺) is highly probable and often the base peak for methyl ketones.

-

Ring Fragmentation: Further fragmentation of the oxazole ring can occur, though these pathways are more complex.[6]

-

Diagram 3: Predicted EI-MS Fragmentation Pathway

Caption: Major predicted fragmentation pathways for the title compound under EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small quantity of the compound (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. Direct infusion via a syringe pump or introduction through a Gas Chromatography (GC-MS) interface are common methods.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns ideal for library matching and structural elucidation.

-

Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to confirm the predicted fragmentation pathways. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₇H₉NO₂).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The spectrum will be dominated by the strong carbonyl stretch of the ketone and vibrations associated with the heterocyclic ring and methyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3000 - 2850 | C-H Stretch | Methyl (CH₃) | Standard aliphatic C-H stretching vibrations. |

| ~ 1695 | C=O Stretch | Conjugated Ketone | This is the most intense and diagnostic peak. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the oxazole ring.[7] |

| ~ 1610 & 1550 | C=N / C=C Stretch | Oxazole Ring | Characteristic stretching vibrations for the aromatic heterocyclic ring system.[8] |

| ~ 1360 | C-H Bend | Methyl (CH₃) | Symmetric bending (umbrella) mode for the methyl groups. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or oil, dissolve it in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The acquired spectrum (transmittance vs. wavenumber) is analyzed by identifying the key absorption bands and assigning them to their corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. It is particularly useful for characterizing conjugated systems.[9]

Predicted UV-Vis Absorption

The structure contains a conjugated system involving the oxazole ring and the acetyl group. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]

-

λ_max: A π → π* transition is expected, resulting in an absorption maximum (λ_max) likely in the 250-290 nm range. The exact position is dependent on the solvent used due to solvatochromic effects.

-

n → π Transition:* A much weaker n → π* transition, originating from the non-bonding electrons on the carbonyl oxygen, may be observed at a longer wavelength (>300 nm), but it could be obscured by the more intense π → π* band.[12]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a final sample with an expected absorbance between 0.1 and 1.0 AU.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as a blank (reference).

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the spectrum from approximately 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The expected ¹H NMR, ¹³C NMR, Mass, IR, and UV-Vis spectra are detailed based on established chemical principles and comparison with related structures. The provided protocols offer a robust framework for researchers to acquire and validate this data experimentally. The combined application of these techniques will afford an unambiguous structural confirmation, essential for any research or development endeavor involving this versatile heterocyclic ketone.

References

-

Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Available at: [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

-

Uccella, N. A., & Vottero, P. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 753-762. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 16: Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy. Available at: [Link]

-

Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". Royal Society of Chemistry. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

-

Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content. Available at: [Link]

-

University of Calgary. (n.d.). Conjugated Systems, Orbital Symmetry and UV Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Heteroatom/Heterocycle-Substituted Ketone Dyes as Efficient Photoinitiators... Available at: [Link]

-

ResearchGate. (n.d.). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]

-

ACS Publications. (2025). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Available at: [Link]

-

RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Available at: [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones... Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMRspectrum of compound (13). Available at: [Link]

-

ResearchGate. (n.d.). FTIR analysis of the ketone group (IK)... Available at: [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. (1949). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society, 71(3), 1068–1072. Available at: [Link]

-

SpectraBase. (n.d.). Oxazole - Optional[1H NMR] - Spectrum. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes... Available at: [Link]

-

MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Materials, 16(8), 3037. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. 26(2), 162-166. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. (2025). Synthesis, crystal structure investigation... on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. Available at: [Link]

-

PubChem. (n.d.). 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. Available at: [Link]

-

PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). ethanone, 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-... Spectrum. Available at: [Link]

-

PubMed Central. (n.d.). Advanced analysis of single-molecule spectroscopic data. Available at: [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rjpn.org [rjpn.org]

- 9. jackwestin.com [jackwestin.com]

- 10. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 11. crab.rutgers.edu [crab.rutgers.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(2,5-dimethyloxazol-4-yl)ethanone

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 1-(2,5-dimethyloxazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this molecule, offering a reasoned interpretation based on established principles of NMR spectroscopy and comparative data from related structures. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Introduction

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Oxazole derivatives are significant scaffolds in medicinal chemistry, often contributing to the biological activity of various pharmaceutical agents. The precise structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1] This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a process frequently employed by researchers in the absence of existing experimental data.

Molecular Structure and Predicted NMR Signals

The structure of this compound possesses a plane of symmetry that influences its NMR spectra. The molecule contains three distinct methyl groups and a quaternary acetyl carbon, alongside the carbon and heteroatoms of the oxazole ring. This leads to an expectation of three distinct signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, with three singlets corresponding to the three methyl groups. The chemical shifts are influenced by their position on the oxazole ring and the electronic effects of the acetyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2-CH₃ | 2.4 - 2.6 | Singlet | 3H |

| 5-CH₃ | 2.3 - 2.5 | Singlet | 3H |

| C(O)CH₃ | 2.5 - 2.7 | Singlet | 3H |

Rationale for ¹H NMR Predictions

The predicted chemical shifts are based on the typical values for methyl groups attached to heterocyclic aromatic rings.[2]

-

2-CH₃ and 5-CH₃: Methyl groups on oxazole rings typically resonate in the range of 2.2-2.6 ppm. The methyl group at the C2 position is adjacent to both the nitrogen and oxygen atoms of the ring, which may lead to a slightly different electronic environment compared to the methyl group at C5, which is adjacent to the oxygen and the acetyl-substituted C4.

-

C(O)CH₃: The methyl protons of the acetyl group are deshielded due to the electron-withdrawing nature of the adjacent carbonyl group, placing their signal slightly downfield, typically in the range of 2.5-2.7 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the three methyl carbons, the three carbons of the oxazole ring, and the carbonyl carbon of the acetyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| 2-CH₃ | 13 - 15 | CH₃ |

| 5-CH₃ | 10 - 12 | CH₃ |

| C(O)CH₃ | 28 - 32 | CH₃ |

| C4 | 128 - 132 | Quaternary |

| C5 | 148 - 152 | Quaternary |

| C2 | 158 - 162 | Quaternary |

| C=O | 190 - 195 | Carbonyl |

Rationale for ¹³C NMR Predictions

The predicted ¹³C chemical shifts are based on established data for substituted oxazoles and the known effects of substituents on aromatic and heterocyclic rings.[3][4]

-

Methyl Carbons: The chemical shifts of the methyl carbons are in the typical aliphatic region. The 5-CH₃ is expected to be slightly upfield compared to the 2-CH₃ due to the electronic environment of the oxazole ring. The acetyl methyl carbon will be further downfield due to the deshielding effect of the carbonyl group.

-

Oxazole Ring Carbons:

-

C2: This carbon is situated between two electronegative atoms (N and O), leading to a significant downfield shift, typically in the range of 150-162 ppm in substituted oxazoles.[3]

-

C5: The C5 carbon, attached to an oxygen atom, also experiences a downfield shift, generally appearing between 145 and 155 ppm.

-

C4: The C4 carbon, bonded to the nitrogen and the electron-withdrawing acetyl group, is expected to resonate in the aromatic region, around 128-132 ppm.

-

-

Carbonyl Carbon: The carbonyl carbon of the ketone is characteristically found at a very low field, typically in the 190-200 ppm range.

Caption: Key electronic effects influencing the ¹³C NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition and Processing

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.[5]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial for sample solubility and to avoid overlapping signals with the analyte.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Perform tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

¹H NMR: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm). Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted spectra are characterized by three singlet signals in the ¹H NMR spectrum and seven distinct signals in the ¹³C NMR spectrum, with chemical shifts influenced by the electronic environment of the oxazole ring and the substituents. The provided rationale and experimental protocols offer a robust framework for researchers to either confirm these predictions experimentally or to apply similar analytical reasoning to other novel heterocyclic compounds. The accurate interpretation of NMR spectra, as outlined in this guide, is a critical component in the advancement of chemical and pharmaceutical research.

References

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

-

European Journal of Organic Chemistry. Synthesis of Substituted Oxazoles from N-Acyl-β-hydroxyamino Acid Derivatives. (2008). Available at: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2022). Available at: [Link]

-

Organic Chemistry Research. Regular Article. Available at: [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

-

PubMed Central (PMC). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2015). Available at: [Link]

-

Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Available at: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). Available at: [Link]

-

Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of oxazoles. (1979). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0321567). Available at: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. (2023). Available at: [Link]

-

TÜBİTAK Academic Journals. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). Available at: [Link]

-

Supporting Information. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Available at: [Link]

-

D-Scholarship@Pitt. Appendix A NMR Spectra. Available at: [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. (2004). Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). Available at: [Link]

-

ResearchGate. Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Available at: [Link]

-

PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. Available at: [Link]

-

PubChem. 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Available at: [Link]

Sources

Mass Spectrometric Analysis of 1-(2,5-dimethyloxazol-4-yl)ethanone: A Senior Scientist's Field Guide